Tropaeolin OO

Übersicht

Beschreibung

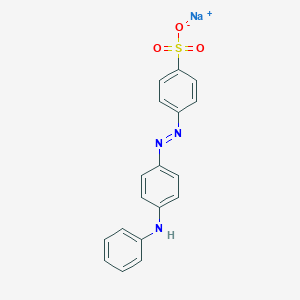

Tropaeolin OO, also known as Acid Orange 5, is an azo dye with the chemical formula C₁₈H₁₄N₃NaO₃S. It is commonly used as a pH indicator and a dye for wool. The compound is characterized by its ability to change color based on the pH of the solution it is in, making it useful in various analytical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tropaeolin OO is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with diphenylamine to form the final product. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the proper formation of the azo bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product consistency and quality. The final product is then purified and dried for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions: Tropaeolin OO undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its corresponding amines, which can further participate in other chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.

Major Products:

Oxidation: Various oxidation products depending on the conditions and reagents used.

Reduction: Corresponding amines and other reduced derivatives.

Substitution: Substituted aromatic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Histology and Microscopy

Tropaeolin OO is widely used as a histological stain to visualize cellular structures and components. It binds to proteins and nucleic acids, allowing for detailed examination under a microscope.

- Application : Staining of tissue samples for histopathological analysis.

- Case Study : In a study involving various staining techniques, this compound was effective in highlighting cellular morphology in cancerous tissues, aiding in diagnostic processes .

Fluorescence Microscopy

In fluorescence microscopy, this compound serves as a fluorescent probe for detecting specific biomolecules. Its ability to fluoresce under UV light enhances imaging techniques.

- Application : Visualization of cellular components in live cells.

- Case Study : Researchers utilized this compound to track the localization of proteins within cells, providing insights into cellular functions and interactions .

Enzyme Assays

This compound is employed in enzyme assays to quantify enzymatic activity. Its colorimetric properties facilitate the measurement of enzyme kinetics.

- Application : Colorimetric determination of enzyme activity.

- Case Study : A study demonstrated that this compound could be used to measure the activity of alkaline phosphatase, showing a linear correlation between dye concentration and enzyme activity .

pH Indicator

Due to its pH-sensitive nature, this compound is an effective pH indicator in various chemical analyses.

- Application : Monitoring pH changes in titrations.

- Case Study : In titration experiments, this compound effectively indicated endpoint changes by shifting from orange to red as the pH increased from acidic to alkaline conditions.

Textile Dyeing

This compound is utilized as a dye for wool and synthetic fibers due to its vibrant color and good colorfastness properties.

- Application : Dyeing textiles and fabrics.

- Case Study : The dye has been successfully applied in the textile industry for producing brightly colored garments while maintaining durability through multiple washes.

Food Coloring

In the food industry, this compound is used as a coloring agent for various products, imparting an appealing orange hue.

- Application : Food coloring agent.

- Case Study : It has been incorporated into sauces and confectioneries, enhancing visual appeal without compromising safety standards .

Chemical Sensing

This compound has been investigated for its potential as a chemical sensor for detecting trace amounts of palladium ions (Pd(II)) in environmental samples.

- Application : Detection of heavy metals in waste solutions.

- Case Study : A study demonstrated that this compound forms a metalorganic complex with Pd(II), allowing for selective detection even in the presence of other metal ions like platinum (Pt(IV)). This application is crucial for environmental monitoring and recovery processes .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Tropaeolin OO involves its ability to form complexes with metal ions and undergo color changes based on the pH of the solution. The compound interacts with metal ions through its azo and sulfonate groups, forming stable complexes that can be detected using spectrophotometric methods. The color change is due to the alteration in the electronic structure of the compound when it binds to metal ions or when the pH changes .

Vergleich Mit ähnlichen Verbindungen

Tropaeolin O (Acid Orange 6): Another azo dye used as a pH indicator with different pH range and color change properties.

Tropaeolin OOO1 (Acid Orange 20): Used for similar applications but with different chemical properties.

Tropaeolin D (Methyl Orange): Commonly used in titrations as a pH indicator with a different color change range.

Uniqueness: Tropaeolin OO is unique due to its specific pH range and color change properties, making it particularly useful in certain analytical applications where other indicators may not be suitable. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

554-73-4 |

|---|---|

Molekularformel |

C18H15N3NaO3S |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24); |

InChI-Schlüssel |

CZTPLDCJJBVNOC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

554-73-4 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

17040-79-8 (Parent) |

Synonyme |

4-((4-(phenylamino)phenyl)azo)benzenesulfonic acid monosodium salt p-((p-anilinophenyl)azo)benzenesulfonic acid sodium salt tropaeolin IV OO tropaeolin OO tropaeolin OO, monosodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.